- High-Valent Iron-Oxo Complexes as Dominant Species to Eliminate Pharmaceuticals and Chloride-Containing Intermediates by the Activation of Peroxymonosulfate Under Visible Irradiation, Catalysis Letters, 2020, 150(5), 1355-1367
Cas no 885-23-4 (acridine-9-carbaldehyde)
acridine-9-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 9-Acridinecarboxaldehyde (8CI)(9CI)
- 9-acridinecarboxaldehyde
- acridine-9-carbaldehyde
- ACRIDINE-9-CARBOXALDEHYDE
- Acridin-9-carbaxaldehyde
- AKOS015904343
- 885-23-4
- EN300-235932
- 5XN5ZGH695
- A853359
- 9-ACRINALDEHYDE
- FT-0709258
- Q27456991
- 9-ACRIDINOYL
- ISOCABSXIKQOOV-UHFFFAOYSA-N
- Acridine, 9-formyl-
- NS00133078
- 9-Acridinealdehyde
- 9-Acridine carboxaldehyde
- NSC 158261
- AMY41958
- UNII-5XN5ZGH695
- NSC158261
- 9-Acridinecarboxaldehyde(8ci)(9ci)
- 9-Formylacridine
- DTXSID50237081
- 9-ACRIDINECARBONYL
- NSC-158261
- SCHEMBL3042274
- Acridine-9-carboxaldehyde, 97%
- 9-Acridinecarboxaldehyde; 9-Acridinealdehyde; 9-Formylacridine; NSC 158261
- F2174-0002
- DB-077325
- AQ-344/09638033
- 9-acridinecarbaldehyde
-
- MDL: MFCD00616515
- Inchi: 1S/C14H9NO/c16-9-12-10-5-1-3-7-13(10)15-14-8-4-2-6-11(12)14/h1-9H
- InChI Key: ISOCABSXIKQOOV-UHFFFAOYSA-N
- SMILES: O=CC1C2C=CC=CC=2N=C2C=CC=CC=12
Computed Properties
- Exact Mass: 207.068414
- Monoisotopic Mass: 207.068414
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30
- XLogP3: 3
Experimental Properties
- Density: 1.274
- Melting Point: 144-149 °C
- Boiling Point: 416.4°Cat760mmHg
- Flash Point: 211.7°C
- Refractive Index: 1.758
- PSA: 29.96000
- LogP: 3.20050
acridine-9-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 775525-250MG |
acridine-9-carbaldehyde |
885-23-4 | 250mg |
¥1002.43 | 2023-11-21 | ||
| TRC | A165875-50mg |
acridine-9-carbaldehyde |
885-23-4 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A165875-100mg |
acridine-9-carbaldehyde |
885-23-4 | 100mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A165875-500mg |
acridine-9-carbaldehyde |
885-23-4 | 500mg |
$ 295.00 | 2022-06-08 | ||
| Chemenu | CM527396-5g |
Acridine-9-carbaldehyde |
885-23-4 | 95%+ | 5g |
$*** | 2023-05-29 | |
| Ambeed | A131910-5g |
Acridine-9-carbaldehyde |
885-23-4 | 95% | 5g |
$944.0 | 2025-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141308-100mg |
Acridine-9-carbaldehyde |
885-23-4 | 97% | 100mg |
¥1426.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141308-250mg |
Acridine-9-carbaldehyde |
885-23-4 | 97% | 250mg |
¥1650.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141308-1g |
Acridine-9-carbaldehyde |
885-23-4 | 97% | 1g |
¥3352.00 | 2024-04-27 | |
| Enamine | EN300-235932-0.05g |
acridine-9-carbaldehyde |
885-23-4 | 95% | 0.05g |
$491.0 | 2024-06-19 |
acridine-9-carbaldehyde Production Method
Production Method 1
acridine-9-carbaldehyde Raw materials
acridine-9-carbaldehyde Preparation Products
- Malic acid (6915-15-7)
- 9-Oxo-10(9H)-acridinecarboxaldehyde (1177432-69-7)
- 1a,10b-dihydro-6H-dibenzo[b,f]oxireno[2,3-d]azepine-6-carboxamide (36507-30-9)
- acridine-9-carbaldehyde (885-23-4)
- Acridone (578-95-0)
- Citric acid (77-92-9)
- (106680-74-4)
- Urea, N,N-bis(2-formylphenyl)- (1391124-13-2)
- DL-Tartaric acid (526-83-0)
- 11-Keto Oxcarbazepine (537693-29-1)
- 4-Formyl-9-oxo-10(9H)-acridinecarboxamide (1095650-06-8)
acridine-9-carbaldehyde Suppliers
acridine-9-carbaldehyde Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on acridine-9-carbaldehyde
Properties and Applications of Acridine-9-carbaldehyde (CAS No. 885-23-4)
Acridine-9-carbaldehyde, with the chemical formula C13H9NO, is a heterocyclic organic compound belonging to the acridine family. This compound is characterized by a fused benzene and pyridine ring system, with a formyl group (-CHO) at the 9-position of the acridine core. Its unique structural features make it a valuable intermediate in synthetic chemistry and a promising candidate for various biochemical applications.
The CAS number 885-23-4 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and industrial applications. The presence of the aldehyde functional group in acridine-9-carbaldehyde enhances its reactivity, making it a versatile building block for further chemical modifications. This reactivity has been exploited in the synthesis of more complex molecules, including pharmacologically active compounds.
In recent years, acridine-9-carbaldehyde has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. Research has demonstrated that acridine derivatives exhibit a broad spectrum of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory properties. The formyl group in acridine-9-carbaldehyde serves as a key site for functionalization, allowing chemists to design novel derivatives with enhanced specificity and efficacy.
One of the most compelling aspects of acridine-9-carbaldehyde is its role in the development of small-molecule inhibitors targeting specific biological pathways. For instance, studies have shown that acridine-based compounds can interact with DNA and RNA, leading to the disruption of viral replication or the induction of apoptosis in cancer cells. The ability of acridine-9-carbaldehyde to undergo further derivatization has enabled researchers to fine-tune these interactions, improving drug-like properties such as solubility, bioavailability, and metabolic stability.
The synthesis of acridine-9-carbaldehyde typically involves multi-step organic reactions, starting from readily available precursors. Advanced synthetic methodologies have been developed to improve yield and purity, making it more accessible for large-scale applications. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated oxidations have been particularly useful in constructing the acridine core structure efficiently.
Recent advancements in computational chemistry have also contributed to the optimization of acridine-9-carbaldehyde synthesis. Molecular modeling and density functional theory (DFT) calculations have helped predict reaction outcomes and identify optimal conditions for high-yield production. These computational tools are indispensable in modern drug discovery pipelines, where rapid screening and optimization are essential.
Beyond its pharmaceutical applications, acridine-9-carbaldehyde finds utility in materials science and agrochemical research. Its ability to form stable complexes with metal ions has been explored in the development of luminescent probes for biological imaging. Additionally, derivatives of this compound have shown promise as intermediates in the synthesis of crop protection agents, contributing to sustainable agricultural practices.
The environmental impact of producing and using acridine-9-carbaldehyde is another critical consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Biocatalytic methods, where enzymes are used to facilitate reactions under mild conditions, represent an emerging trend in sustainable chemistry. Such approaches align with global initiatives to promote eco-friendly chemical manufacturing.
In conclusion, acridine-9-carbaldehyde (CAS No. 885-23-4) is a multifunctional compound with diverse applications across multiple scientific disciplines. Its unique structural properties and reactivity make it an invaluable tool for researchers working on drug discovery, materials science, and environmental chemistry. As our understanding of molecular interactions continues to evolve, the potential uses for acridine-9-carbaldehyde are likely to expand further, driving innovation in both academic research and industrial applications.
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